![molecular formula C7H11NO2 B1288828 Ácido 5-azaspiro[2.4]heptano-1-carboxílico CAS No. 746577-57-1](/img/structure/B1288828.png)
Ácido 5-azaspiro[2.4]heptano-1-carboxílico
Descripción general
Descripción
5-Azaspiro[2.4]heptane-1-carboxylic acid: is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Azaspiro[2.4]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. Researchers are exploring its interactions with biological molecules and its effects on cellular processes .
Medicine: In medicine, 5-Azaspiro[2.4]heptane-1-carboxylic acid is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptane-1-carboxylic acid typically involves the formation of the spirocyclic ring system. One common method includes the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. For example, the preparation might involve the use of a cyclization reaction where a linear precursor undergoes intramolecular nucleophilic substitution to form the spirocyclic structure .
Industrial Production Methods: Industrial production of 5-Azaspiro[2.4]heptane-1-carboxylic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reactions and efficient purification techniques to produce the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: 5-Azaspiro[2.4]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic ring .
Mecanismo De Acción
The mechanism of action of 5-Azaspiro[2.4]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
- 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid
- 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
Uniqueness: 5-Azaspiro[2.4]heptane-1-carboxylic acid stands out due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
5-azaspiro[2.4]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-7(5)1-2-8-4-7/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPSRHCDEVLDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The research paper focuses on identifying potential TNF-α inhibitors from Morus sp. (mulberry) root bark extracts using molecular docking simulations []. One compound, denoted as "compound 86", exhibited a strong binding affinity to the TNF-α receptor with a binding energy of -13.03 kcal/mol. While the exact structure of "compound 86" isn't provided in the abstract, it's stated to share structural similarities with (1S, 3R, 6S)-4-oxo-6{4-[2-phenylquinolon-4-yl)methoxy]phenyl}-5-azaspiro [2.4]heptane-1-carboxylic acid, which acted as a reference ligand in the study.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)









![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)
